N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide
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Overview
Description
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a coumarin moiety linked to a 4-methoxybenzamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide typically involves the acylation of 7-hydroxy-2H-chromen-2-one (also known as 7-hydroxycoumarin) with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction being conducted at room temperature for a few hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The biological activity of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are involved in neurological processes. The methoxybenzamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-hydroxycoumarin): A naturally occurring coumarin with similar biological activities.
Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant and anticancer activities.
Uniqueness
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is unique due to the presence of both the coumarin and methoxybenzamide moieties, which confer enhanced biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-13-6-3-10(4-7-13)16(20)18-14-8-11-2-5-12(19)9-15(11)23-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKTXNLARSZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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